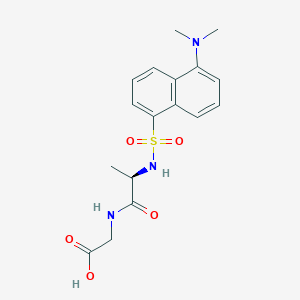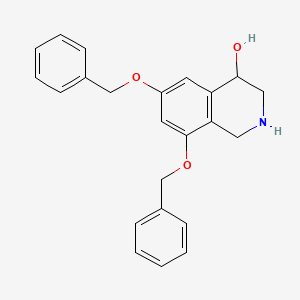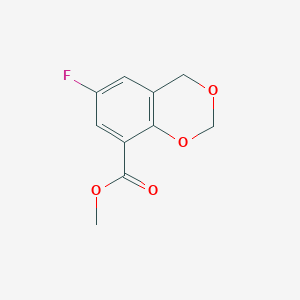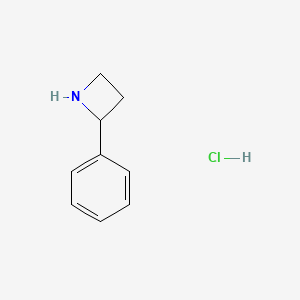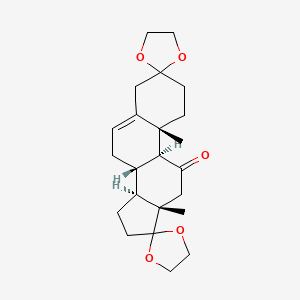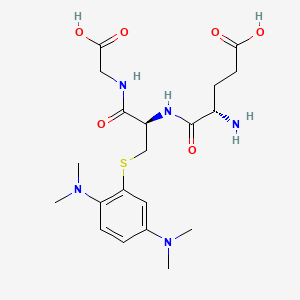
2-(Glutathione-yl)-N,N,N',N'-tetramethyl-4-phenylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine is a compound that combines the antioxidant properties of glutathione with the structural features of tetramethylphenylenediamine. Glutathione is a tripeptide composed of glutamine, cysteine, and glycine, and is known for its role in protecting cells from oxidative stress. Tetramethylphenylenediamine is an aromatic amine that is often used in redox reactions. The combination of these two components results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine typically involves the conjugation of glutathione to tetramethylphenylenediamine. This can be achieved through a series of steps:
Activation of Glutathione: Glutathione is first activated by reacting with a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation Reaction: The activated glutathione is then reacted with N,N,N’,N’-tetramethyl-4-phenylenediamine under mild conditions, typically in an aqueous buffer at a neutral pH.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would need to be optimized for yield and purity, potentially involving additional purification steps such as chromatography or crystallization.
化学反応の分析
Types of Reactions
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of disulfide bonds between glutathione moieties.
Reduction: Reduction reactions can break these disulfide bonds, regenerating the thiol groups of glutathione.
Substitution: The aromatic amine group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Disulfide-linked dimers or oligomers.
Reduction: Regenerated thiol-containing monomers.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a redox probe to study oxidative stress and redox reactions.
Biology: Employed in assays to measure glutathione levels and redox status in cells.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting oxidative stress-related diseases.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用機序
The compound exerts its effects primarily through its glutathione moiety, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The tetramethylphenylenediamine component can participate in redox cycling, further enhancing the compound’s antioxidant properties. The molecular targets include various cellular proteins and enzymes involved in redox homeostasis, such as glutathione peroxidase and glutathione reductase.
類似化合物との比較
Similar Compounds
Glutathione: A tripeptide with antioxidant properties.
N,N,N’,N’-Tetramethyl-4-phenylenediamine: An aromatic amine used in redox reactions.
Glutathione Disulfide (GSSG): The oxidized form of glutathione.
Uniqueness
2-(Glutathione-yl)-N,N,N’,N’-tetramethyl-4-phenylenediamine is unique in that it combines the antioxidant properties of glutathione with the redox activity of tetramethylphenylenediamine. This dual functionality makes it particularly useful in studies of oxidative stress and redox biology.
特性
CAS番号 |
135909-56-7 |
|---|---|
分子式 |
C20H31N5O6S |
分子量 |
469.6 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2R)-3-[2,5-bis(dimethylamino)phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H31N5O6S/c1-24(2)12-5-7-15(25(3)4)16(9-12)32-11-14(20(31)22-10-18(28)29)23-19(30)13(21)6-8-17(26)27/h5,7,9,13-14H,6,8,10-11,21H2,1-4H3,(H,22,31)(H,23,30)(H,26,27)(H,28,29)/t13-,14-/m0/s1 |
InChIキー |
FXNNYCXNNOWOBK-KBPBESRZSA-N |
異性体SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B13837998.png)
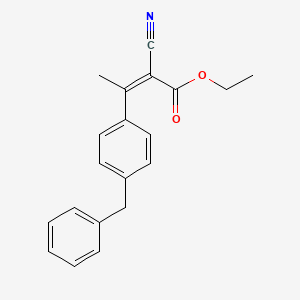
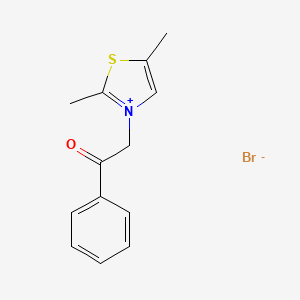
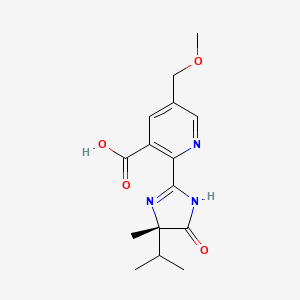
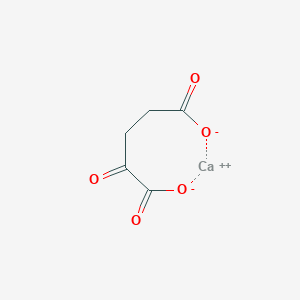
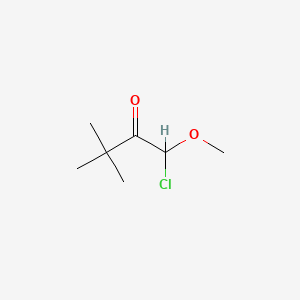
![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)
